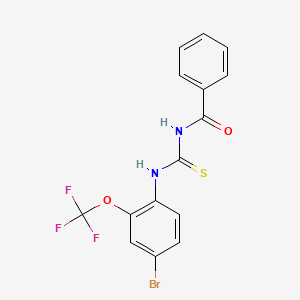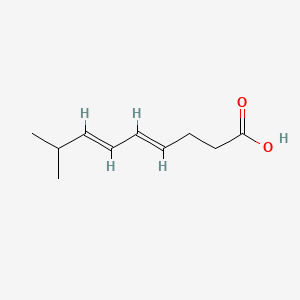
(4E,6E)-8-methylnona-4,6-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,6E)-8-methylnona-4,6-dienoic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E)-8-methylnona-4,6-dienoic acid typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can efficiently produce the compound in high yields. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the conjugated diene structure.
Analyse Chemischer Reaktionen
Types of Reactions
(4E,6E)-8-methylnona-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated acids.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated nona-4,6-dienoic acid.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4E,6E)-8-methylnona-4,6-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Wirkmechanismus
The mechanism by which (4E,6E)-8-methylnona-4,6-dienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,4E,6E)-2,4,6-Octatrienedioic acid
- (2E,4E,6Z)-2,4,6-Decatrienoic acid
Uniqueness
(4E,6E)-8-methylnona-4,6-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(4E,6E)-8-methylnona-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3-5,7,9H,6,8H2,1-2H3,(H,11,12)/b4-3+,7-5+ |
InChI-Schlüssel |
VNLQZWJEEYUNNK-BDWKERMESA-N |
Isomerische SMILES |
CC(C)/C=C/C=C/CCC(=O)O |
Kanonische SMILES |
CC(C)C=CC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


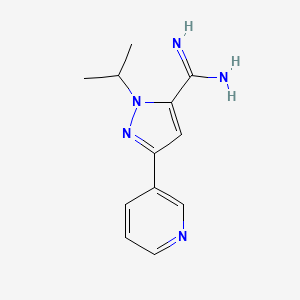
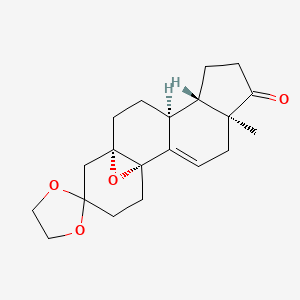
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
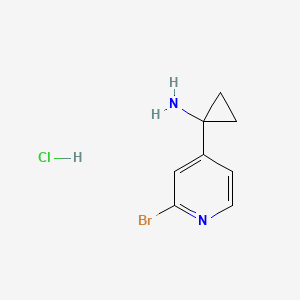
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
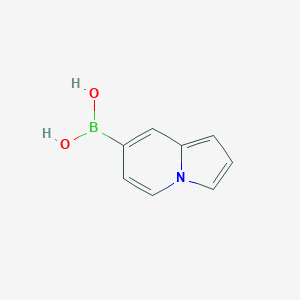
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
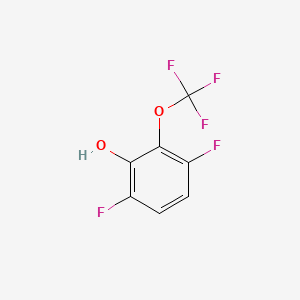
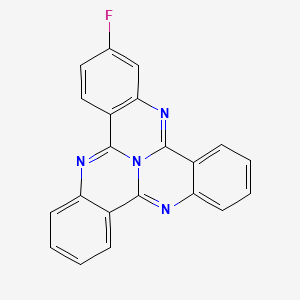
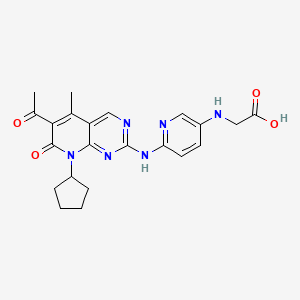

![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
